![molecular formula C18H15N5 B14292027 (1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene CAS No. 122242-70-0](/img/structure/B14292027.png)
(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene: is a complex organic compound that belongs to the class of triazene derivatives Triazenes are known for their diverse applications in medicinal chemistry, particularly as antineoplastic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene typically involves the diazotization of aniline derivatives followed by coupling with phenylhydrazine. The reaction conditions often require acidic or basic environments to facilitate the formation of the triazene linkage. Common reagents include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for the diazotization step, and phenylhydrazine for the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of azo compounds.
Reduction: Reduction of the triazene group can yield amines.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under acidic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules, including dyes and pigments.
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways.
Medicine: The triazene group is known for its antineoplastic properties, making this compound a candidate for cancer research and drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as UV-absorbing agents.
Mecanismo De Acción
The mechanism of action of (1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene involves the interaction of the triazene group with biological macromolecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This interaction is particularly relevant in its antineoplastic activity, where it can induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms.
Comparación Con Compuestos Similares
- (1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene
- (1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-2-ene
- (1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-3-ene
Uniqueness: The unique structure of this compound, with its specific triazene linkage and phenyl groups, imparts distinct chemical reactivity and biological activity. Compared to other triazene derivatives, this compound exhibits enhanced stability and selectivity in its interactions, making it a valuable tool in both research and industrial applications.
Propiedades
Número CAS |
122242-70-0 |
|---|---|
Fórmula molecular |
C18H15N5 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
N-[(2-phenyldiazenylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C18H15N5/c1-3-9-15(10-4-1)19-21-17-13-7-8-14-18(17)22-23-20-16-11-5-2-6-12-16/h1-14H,(H,20,22) |
Clave InChI |
MJWQFJBXFQXLAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NN=NC2=CC=CC=C2N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


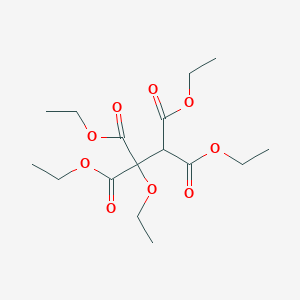
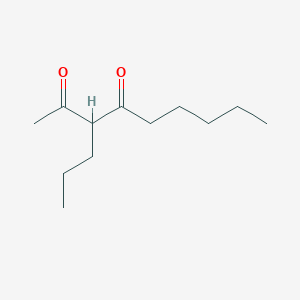

![1-Phenyl-1H-naphtho[2,1-b]pyran](/img/structure/B14291960.png)

![1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B14291969.png)
![Phenyl bis[2-(1-phenylethyl)phenyl] phosphate](/img/structure/B14291976.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)
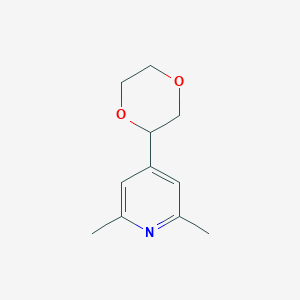
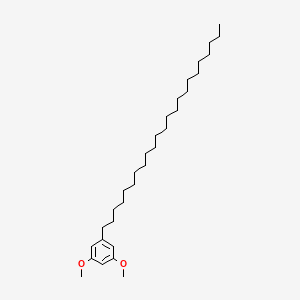
![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)
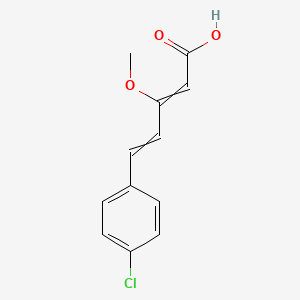

![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)
